molecular formula C7H6N2O4 B13301825 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13301825
M. Wt: 182.13 g/mol
InChI Key: BQZHYWCMTADSRD-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid is a synthetic 1,3-oxazole derivative characterized by a prop-2-yn-1-yloxy (propargyloxy) amino substituent at position 2 and a carboxylic acid group at position 4 of the oxazole ring.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-2-3-13-9-7-8-5(4-12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11)

InChI Key

BQZHYWCMTADSRD-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC(=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-halo ketones and amides, under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be introduced via nucleophilic substitution reactions using propargyl alcohol and suitable leaving groups.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

The oxazole ring serves as a scaffold for cyclization reactions. Key methods include:

Reaction Type Reagents/Conditions Outcome
Intramolecular cyclization Cu(CH₃CN)₄BF₄, DCM, 25°CForms polycyclic N-heterocycles (e.g., cyclopropa[c]indoles) with up to 98% e.r.
Photochemical cyclization Blue LED (7 W), DCEGenerates substituted pyrroles via denitrogenative decomposition of α-keto vinyl azides.

These reactions exploit the oxazole’s electron-deficient nature and the alkyne’s ability to participate in copper-catalyzed cycloadditions .

Nucleophilic Substitution

The prop-2-yn-1-yloxy group undergoes nucleophilic displacement under mild conditions:

Nucleophile Conditions Product Yield
ThiolsK₂CO₃, DMF, 50°COxazoline thioethers70–81%
AminesDIPEA, CHCl₃, rtN-Alkylated oxazole derivatives63–83%
HalidesHBr/AcOH, 0°CVinyl halides with stereoselectivity72–86%

The alkyne’s electron-withdrawing effect activates the adjacent oxygen for nucleophilic attack .

Click Chemistry (CuAAC)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC):

Azide Partner Catalyst Conditions Triazole Product Yield
Benzyl azide[(IMes)CuX] (X = Cl, Br, I)CHCl₃, rt, 12 h1,2,3-Triazole derivatives74–84%
Aryl azidesSodium ascorbate/CuSO₄H₂O/THF, 50°CIsoindoline-triazole hybrids70–81%

Steric effects from the oxazole ring influence catalyst selection, with [(IMes)CuX] outperforming bulkier analogs.

Oxidation and Reduction

Functional group interconversions are achieved through redox reactions:

Reaction Reagents Conditions Product
Oxidation KMnO₄, H₂O/AcOH0°C, 2 hγ-Nitro ketones
Reduction NaBH₄/NiCl₂MeOH, refluxCyclic amides (e.g., (±)-rolipram)

The carboxylic acid group remains inert under these conditions, allowing selective modification of the alkyne or oxazole moieties.

Conjugate Additions

The alkyne participates in Michael additions and related processes:

Nucleophile Base Solvent Product Yield
NitromethaneFe(acac)₃THF, 60°Cγ-Nitro ketones82%
EthanedithiolDBUDCM, rtDithiolanes75%

These reactions proceed via radical intermediates stabilized by the oxazole’s aromatic system .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Reagent Conditions Product Application
SOCl₂, MeOHReflux, 6 hMethyl esterProdrug synthesis
EDCl, HOBt, R-NH₂DMF, rt, 12 hAmides (e.g., peptidomimetics)Medicinal chemistry optimization

Photodecomposition

UV irradiation induces decomposition pathways:

Conditions Products Mechanism
350 nm light, 5 minNitrenes + 2H-azirinesRadical recombination

This reactivity is harnessed for photoactivated prodrug strategies.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural differentiator is the propargyloxy amino group at position 2. Below is a comparative analysis of substituents, molecular properties, and biological activities of analogous 1,3-oxazole-4-carboxylic acid derivatives:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Biological Activity Source
2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid NH-O-CH₂-C≡CH (propargyloxy amino) C₇H₈N₂O₄ 184.15 Inferred: Potential for click chemistry and antimicrobial activity
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid Pyridin-2-yl C₉H₆N₂O₃ 190.16 Not specified; pyridyl enhances solubility/ligand interactions
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Oxan-4-yl (tetrahydropyran) C₉H₁₁NO₄ 197.19 Antimicrobial, cytotoxic
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid Cyclopropylmethyl C₈H₉NO₃ 167.16 Not specified; cyclopropane may enhance metabolic stability
5-{Methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid Pentahydroxyhexyl amino C₁₂H₂₀N₂O₈ 320.30 Vasoactive/constrictor effects

Physicochemical Properties

  • Lipophilicity : The propargyl group increases lipophilicity (predicted logP ~1.5) compared to polar substituents like pyridyl (logP ~0.5) or oxane (logP ~1.0). This may enhance membrane permeability .
  • Solubility : Carboxylic acid at position 4 ensures moderate aqueous solubility (pH-dependent), similar to analogs .
  • Reactivity: The alkyne in the propargyl group enables Huisgen cycloaddition (click chemistry), a feature absent in non-alkyne analogs .

Biological Activity

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid, with CAS number 1863638-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and antitumor activities, supported by relevant research findings and case studies.

Molecular Formula : C₇H₆N₂O₄
Molecular Weight : 182.13 g/mol
Structure : The compound features an oxazole ring, which is known for its diverse biological activities.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial effects. For instance, derivatives of oxazole have shown effectiveness against various pathogenic bacteria. A study demonstrated that certain oxazole derivatives possess strong antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacteria Tested
Oxazole Derivative A32E. coli
Oxazole Derivative B16S. aureus
This compoundTBDTBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been documented extensively. In vitro assays indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some studies reported that specific oxazole derivatives exhibited higher COX inhibition compared to traditional anti-inflammatory drugs like diclofenac .

CompoundCOX Inhibition (%)Reference
Compound A85%
Compound B78%
This compoundTBDTBD

3. Antitumor Activity

Emerging evidence suggests that this compound may have antitumor properties. In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have been tested against melanoma and breast cancer cells, showing promising results in reducing cell viability .

Cancer Cell LineIC50 (µM)Reference
Melanoma G361TBD
Breast Cancer MCF7TBD

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

Case Study 1 : A study on pyrazole-indole hybrids demonstrated their ability to inhibit tumor growth in melanoma cell lines through photodynamic therapy mechanisms. This research highlights the potential of heterocyclic compounds like oxazoles in cancer treatment .

Case Study 2 : Another investigation focused on the synthesis of oxazole derivatives and their evaluation against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .

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